molecular formula C24H23N3O5S2 B2625079 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1105199-30-1

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2625079
CAS No.: 1105199-30-1
M. Wt: 497.58
InChI Key: IJECRMVURPVGGL-UHFFFAOYSA-N
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Description

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5S2 and its molecular weight is 497.58. The purity is usually 95%.
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Biological Activity

The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS Number: 1105251-44-2) belongs to the thienopyrimidine class and exhibits a complex structure with potential biological activities. This article reviews the biological activities associated with this compound, including its effects on various biological targets and potential therapeutic applications.

The molecular formula of the compound is C24H23N3O5S2C_{24}H_{23}N_{3}O_{5}S_{2} with a molecular weight of 449.6 g/mol. The structure incorporates a thieno[3,2-d]pyrimidine core known for its kinase inhibitory activity, which is crucial in cell signaling pathways relevant to diseases like cancer and neurodegenerative disorders.

Biological Activity Overview

Research indicates that compounds similar to this thienopyrimidine derivative exhibit significant biological activities:

  • Kinase Inhibition : The thienopyrimidine scaffold is recognized for its ability to inhibit various kinases involved in cellular signaling. This inhibition can potentially affect pathways implicated in cancer progression and treatment resistance.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, it has been noted to induce cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : Similar compounds have shown moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. This suggests that the compound may have anti-inflammatory properties as well .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications:

In Vitro Studies

  • Cytotoxicity Assays : Compounds structurally related to the target molecule were evaluated for their cytotoxic effects on breast cancer cell lines (e.g., MCF-7). Results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .
  • Enzyme Inhibition Profiles : In vitro assays demonstrated that certain derivatives inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease contexts. The presence of electron-withdrawing groups enhanced inhibitory activity against these enzymes .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of the compound with various enzyme targets. These studies revealed potential hydrogen bonding and hydrophobic interactions that may explain the observed biological activities .

Comparative Analysis

The following table summarizes key findings related to the biological activities of similar thienopyrimidine derivatives:

Compound NameActivity TypeIC50 Values (µM)Target Enzyme/Cell Line
Compound ACytotoxicity15.0MCF-7
Compound BAChE Inhibition10.4AChE
Compound CCOX Inhibition19.0COX-2
Compound DBChE Inhibition14.0BChE

Properties

IUPAC Name

2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-27-23(29)22-16(12-19(34-22)14-8-6-5-7-9-14)26-24(27)33-13-20(28)25-15-10-17(30-2)21(32-4)18(11-15)31-3/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJECRMVURPVGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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